Cas no 2228271-54-1 (2-(3-fluoro-4-nitrophenyl)ethanimidamide)

2-(3-Fluoro-4-nitrophenyl)ethanimidamide is a fluorinated nitrophenyl derivative with a reactive ethanimidamide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both fluorine and nitro groups enhances its electrophilic properties, facilitating selective modifications in cross-coupling reactions or nucleophilic substitutions. Its structural features are particularly useful in the development of bioactive compounds, including potential enzyme inhibitors or agrochemicals. The compound’s stability under controlled conditions and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science. Proper handling is advised due to its sensitivity to moisture and strong oxidizers.
2-(3-fluoro-4-nitrophenyl)ethanimidamide structure
2228271-54-1 structure
Product Name:2-(3-fluoro-4-nitrophenyl)ethanimidamide
CAS No:2228271-54-1
MF:C8H8FN3O2
MW:197.166424751282
CID:5997717
PubChem ID:165754441
Update Time:2025-10-30

2-(3-fluoro-4-nitrophenyl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoro-4-nitrophenyl)ethanimidamide
    • EN300-1803808
    • 2228271-54-1
    • Inchi: 1S/C8H8FN3O2/c9-6-3-5(4-8(10)11)1-2-7(6)12(13)14/h1-3H,4H2,(H3,10,11)
    • InChI Key: VYWJZAMXWRTXRL-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CC(=N)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.06005467g/mol
  • Monoisotopic Mass: 197.06005467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 95.7Ų

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2-(3-fluoro-4-nitrophenyl)ethanimidamide Related Literature

Additional information on 2-(3-fluoro-4-nitrophenyl)ethanimidamide

Comprehensive Analysis of 2-(3-fluoro-4-nitrophenyl)ethanimidamide (CAS No. 2228271-54-1): Properties, Applications, and Industry Trends

The compound 2-(3-fluoro-4-nitrophenyl)ethanimidamide (CAS No. 2228271-54-1) is a specialized organic molecule featuring a unique combination of functional groups, including a fluoro substituent and a nitrophenyl moiety. Its molecular structure, C8H8FN3O2, has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive derivatives. The presence of the ethanimidamide group further enhances its reactivity, making it a versatile intermediate in synthetic chemistry.

In recent years, the demand for fluorinated nitrophenyl compounds has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in how the 3-fluoro-4-nitrophenyl scaffold influences molecular interactions, such as hydrogen bonding and π-stacking, which are critical for designing targeted therapies. This aligns with the growing trend of structure-activity relationship (SAR) studies in precision medicine, a topic frequently searched in academic and industrial databases.

The synthesis of 2-(3-fluoro-4-nitrophenyl)ethanimidamide typically involves multi-step reactions, starting from commercially available 3-fluoro-4-nitrobenzaldehyde. Key steps include condensation with hydroxylamine followed by reduction, yielding the ethanimidamide core. Optimization of these processes is a hot topic in green chemistry forums, where users often search for eco-friendly synthetic routes or catalytic methods to reduce waste and energy consumption.

From an analytical perspective, advanced techniques like HPLC-MS and NMR spectroscopy are employed to characterize this compound. These methods ensure purity and validate structural integrity, addressing common user queries such as "how to analyze fluorinated aromatic compounds" or "nitrophenyl derivative detection limits." Such discussions are prevalent in analytical chemistry communities, reflecting the compound's technical relevance.

Beyond pharmaceuticals, CAS No. 2228271-54-1 has potential applications in agrochemicals, where its nitro and fluoro groups may contribute to herbicidal or fungicidal activity. This connects to broader industry searches for "next-generation crop protection agents" or "sustainable pesticide intermediates." However, rigorous environmental safety assessments are essential, a point emphasized in recent regulatory updates and frequently asked questions (FAQs) from compliance professionals.

In summary, 2-(3-fluoro-4-nitrophenyl)ethanimidamide represents a compelling case study in modern chemical innovation. Its interdisciplinary applications—spanning drug development, materials engineering, and agrochemicals—resonate with current scientific priorities like molecular design and process sustainability. As research progresses, this compound is poised to remain a focal point in both academic literature and industrial R&D pipelines.

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